molecular formula C24H23ClN6O3S B2625677 1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111214-72-2

1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2625677
CAS No.: 1111214-72-2
M. Wt: 511
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • A 4-chlorophenyl group linked via an acetamide moiety to the thioether bridge.
  • A cyclopentylcarboxamide substituent at position 8 of the quinazoline ring.
  • A methyl group at position 4 and a keto group at position 3.

Properties

IUPAC Name

1-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O3S/c1-30-22(34)18-11-6-14(21(33)27-16-4-2-3-5-16)12-19(18)31-23(30)28-29-24(31)35-13-20(32)26-17-9-7-15(25)8-10-17/h6-12,16H,2-5,13H2,1H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGLMHZAJGVJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

This compound features a unique structure that combines a triazole ring with various functional groups, including:

  • A chlorophenyl moiety
  • A thioether linkage
  • A cyclopentyl substituent
  • An oxocarboxamide group

These structural components contribute to the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various cellular processes. The presence of the thioether and triazole groups enhances its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially impacting pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives can inhibit the activity of kinesin spindle proteins (KSP), leading to cell cycle arrest and apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy against various cancer types.

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial activity. Compounds with similar thiazole or triazole structures have been documented to demonstrate antibacterial and antifungal properties. This suggests potential applications in treating infectious diseases .

Case Studies

StudyFindings
Study on KSP InhibitorsThe compound exhibited a monopolar spindle phenotype in cancer cells, indicating effective KSP inhibition leading to cell death.
Antimicrobial EvaluationRelated compounds showed moderate to significant antibacterial activity, suggesting potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole ring or alterations in the thioether linkage can significantly affect potency and selectivity against specific biological targets. For example:

  • Chlorophenyl Substitution : Enhances lipophilicity and target interaction.
  • Cyclopentyl Group : May improve binding affinity through steric effects.

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of chlorophenyl and cyclopentylcarboxamide groups positions it as a candidate for further pharmacological screening, particularly in antihistamine or kinase-targeted therapies. Comparative data suggest that minor structural modifications significantly alter physicochemical and binding properties, underscoring the need for precision in lead optimization.

Limitations : Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) to validate hypotheses derived from structural comparisons.

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